molecular formula C15H15N5O3 B2836683 N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775544-78-9

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2836683
CAS RN: 1775544-78-9
M. Wt: 313.317
InChI Key: WNPXVXNFCIRZPU-UHFFFAOYSA-N
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Description

The compound “N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” belongs to a class of compounds known as triazolopyrazines . Triazolopyrazines are nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials . They are the basic backbone of many physiologically active compounds and drugs .


Synthesis Analysis

The synthesis of triazolopyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . A catalyst-free synthetic route to a new 1,2,4-triazole-pyrrolo[1,2-a]pyrazine hybrid system was realized upon sequential exposure of pyrrole-2-carbonitrile-derived substrates to DMF-DMA and acyl hydrazide .


Molecular Structure Analysis

The molecular structure of triazolopyrazine derivatives is characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyrazine derivatives are characterized using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Antimicrobial and Antiviral Activities

N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide and its derivatives exhibit promising antimicrobial activities. For example, several compounds synthesized from similar structures showed significant antimicrobial effects, including against bacteria and viruses. Particularly, derivatives of this compound have shown remarkable antiavian influenza virus activity, with some compounds demonstrating significant antiviral activities against bird flu influenza H5N1 (El-Agrody et al., 2000), (Hebishy, Salama, & Elgemeie, 2020).

Antitumor Activities

Compounds containing the this compound structure have been studied for their potential antitumor activities. Studies have shown that certain derivatives exhibit cytotoxic effects against human cancer cell lines, such as breast and liver carcinoma cell lines, comparable to standard chemotherapy agents like 5-fluorouracil (Riyadh, 2011).

Cardiovascular Applications

Research has identified certain derivatives as potential cardiovascular agents. For instance, some synthesized 1,2,4-triazolo[1,5-a]pyrimidines fused to various heterocyclic systems demonstrated coronary vasodilating and antihypertensive activities, indicating their potential in cardiovascular therapy (Sato et al., 1980).

Antifungal Activity

The structural modification of this compound derivatives also reveals prospects in antifungal applications. Synthesized compounds have been studied for their interaction with biological targets like 14-α-demethylase lanosterol, suggesting their potential role in antifungal therapy (Fedotov et al., 2022).

Synthesis and Characterization

The synthesis and structural characterization of derivatives are crucial in understanding their potential applications. Various studies have explored the synthesis routes and chemical properties of these compounds, providing foundational knowledge for their application in pharmaceutical research (Hassan, Hafez, & Osman, 2014).

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . The synthesis and study of the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues are areas of ongoing research .

properties

IUPAC Name

N-(4-ethoxyphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-3-23-11-6-4-10(5-7-11)17-14(21)12-13-15(22)16-9(2)8-20(13)19-18-12/h4-8H,3H2,1-2H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPXVXNFCIRZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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